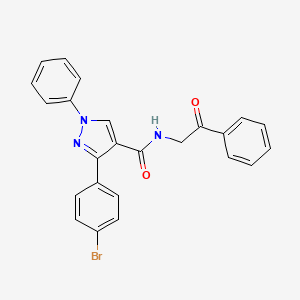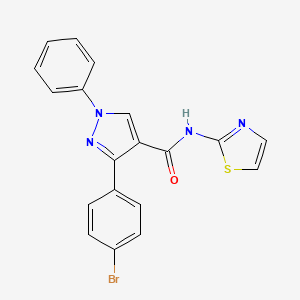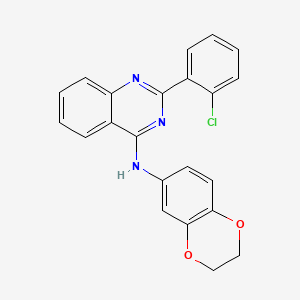
2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinazolinamine
Overview
Description
2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinazolinamine, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the late 1990s and has since been used in numerous studies to investigate various biological processes.
Mechanism of Action
2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinazolinamine binds to the ATP-binding site of EGFR and prevents its activation by blocking the phosphorylation of tyrosine residues on the receptor. This inhibition of EGFR signaling leads to the suppression of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinazolinamine has been shown to inhibit the proliferation of various cancer cell lines in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In addition, 2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinazolinamine has been shown to inhibit angiogenesis (the formation of new blood vessels) by suppressing the production of vascular endothelial growth factor (VEGF).
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinazolinamine in lab experiments is its selectivity for EGFR. This allows researchers to specifically target EGFR signaling without affecting other signaling pathways. However, one of the limitations of 2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinazolinamine is its relatively low potency compared to other EGFR inhibitors, such as gefitinib and erlotinib. This may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for the use of 2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinazolinamine in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the investigation of EGFR signaling in non-cancerous cells, such as neurons and immune cells. Additionally, the development of more potent and selective EGFR inhibitors may improve the effectiveness of 2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinazolinamine in experimental settings.
Scientific Research Applications
2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinazolinamine has been extensively used in scientific research as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various cancers, making it an attractive target for cancer therapy.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-17-7-3-1-5-15(17)21-25-18-8-4-2-6-16(18)22(26-21)24-14-9-10-19-20(13-14)28-12-11-27-19/h1-10,13H,11-12H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQSTMDINVARNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



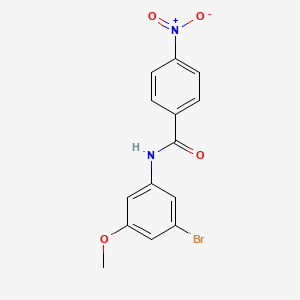
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)benzamide](/img/structure/B3441215.png)
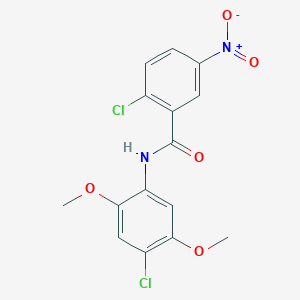
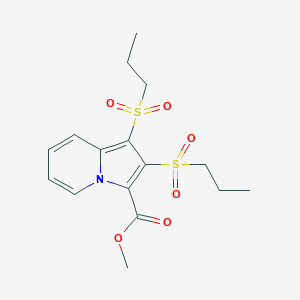
![methyl [(3-cyclohexyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B3441232.png)
![2,6,6-trimethyl-8-oxo-1,9-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-b]quinoline-3-carbonitrile](/img/structure/B3441234.png)
![6-(2-fluorophenyl)-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3441244.png)
![5-(3-chlorophenyl)-6-(2-fluorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3441256.png)
![5-(4-chlorophenyl)-1-phenyl-6-(2-thienyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3441259.png)
![5-(4-bromophenyl)-1-phenyl-6-(2-thienyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3441267.png)
![5-(4-fluorophenyl)-6-(2-furyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3441279.png)
